

Navigating the Quality Control Landscape of Butenafine-d4: A Technical Guide

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Compound of Interest

Compound Name: Butenafine-d4

Cat. No.: B15561614

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and quality control (QC) testing for **Butenafine-d4**, a deuterated analog of the antifungal agent Butenafine. Understanding the quality parameters of this stable isotope-labeled internal standard is critical for its application in pharmacokinetic studies and other quantitative analyses. This guide details the typical specifications found on a CoA, outlines the experimental protocols for key analytical tests, and visually represents the quality control workflow.

Certificate of Analysis: An Exemplar

A Certificate of Analysis for **Butenafine-d4** provides a batch-specific summary of its quality testing. While specific values may vary between manufacturers and lots, a typical CoA will include the following information.

Table 1: Representative Certificate of Analysis for **Butenafine-d4**

Test	Specification	Result	Method
Appearance	White to Off-White Solid	Conforms	Visual Inspection
Identity	Conforms to Structure	Conforms	¹ H NMR, MS
Purity (by HPLC)	≥98%	99.5%	HPLC
Isotopic Purity (d4)	≥99%	99.8%	Mass Spectrometry
Mass Spectrum	Consistent with Structure	Conforms	ESI-MS
¹ H NMR Spectrum	Consistent with Structure	Conforms	¹ H NMR (400 MHz, CDCl ₃)
Residual Solvents	Meets USP <467> Limits	Conforms	GC-HS
Water Content	≤0.5%	0.1%	Karl Fischer Titration
Storage Condition	-20°C	-	-

Quality Control Methodologies: A Closer Look

The quality of **Butenafine-d4** is ensured through a series of rigorous analytical tests. The following sections detail the experimental protocols for the most critical of these assays.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of **Butenafine-d4** by separating it from any potential impurities. A common method is reverse-phase HPLC.

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 column (e.g., 250 x 4.6 mm, 5 μm) is typically used.

- **Mobile Phase:** A mixture of an aqueous buffer (e.g., 50 mM ammonium acetate adjusted to pH 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile) is commonly employed. A typical ratio would be 60:40 (v/v) aqueous to organic.
- **Flow Rate:** A flow rate of 1.0 to 2.0 mL/min is generally used.
- **Detection:** UV detection at a wavelength of 254 nm or 283 nm is suitable for butenafine and its analogs.
- **Sample Preparation:** A standard solution of **Butenafine-d4** is prepared in the mobile phase at a concentration of approximately 100-300 µg/mL.
- **Injection Volume:** 10-20 µL.
- **Analysis:** The sample is injected onto the column, and the chromatogram is recorded. The purity is calculated by dividing the peak area of **Butenafine-d4** by the total peak area of all components.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is essential for confirming the molecular weight and isotopic purity of **Butenafine-d4**.

Experimental Protocol:

- **Instrumentation:** A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
- **Ionization Source:** Electrospray ionization (ESI) is a common technique for this type of molecule.
- **Sample Preparation:** The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1-10 µg/mL).
- **Analysis:** The sample solution is infused into the mass spectrometer.
 - **Identity Confirmation:** The mass spectrum is analyzed for the presence of the molecular ion peak corresponding to the molecular weight of **Butenafine-d4** (C₂₃H₂₃D₄N), which is approximately 321.49 g/mol .

- Isotopic Purity Assessment: The relative intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 species are measured to determine the percentage of the d4 isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

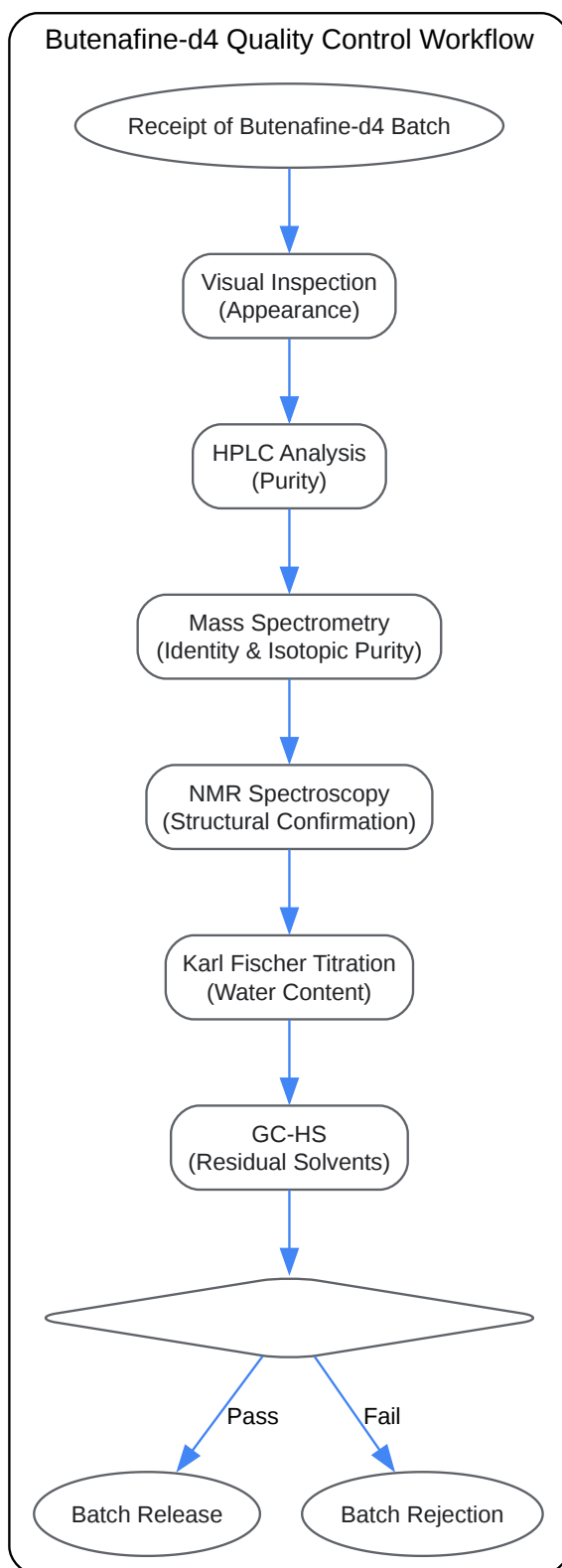
^1H NMR spectroscopy is used to confirm the chemical structure of **Butenafine-d4** and to ensure the absence of significant proton-containing impurities.

Experimental Protocol:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
- Sample Preparation: The **Butenafine-d4** sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3).
- Analysis: The ^1H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of butenafine, with the expected reduction in signal intensity at the positions of deuterium labeling.

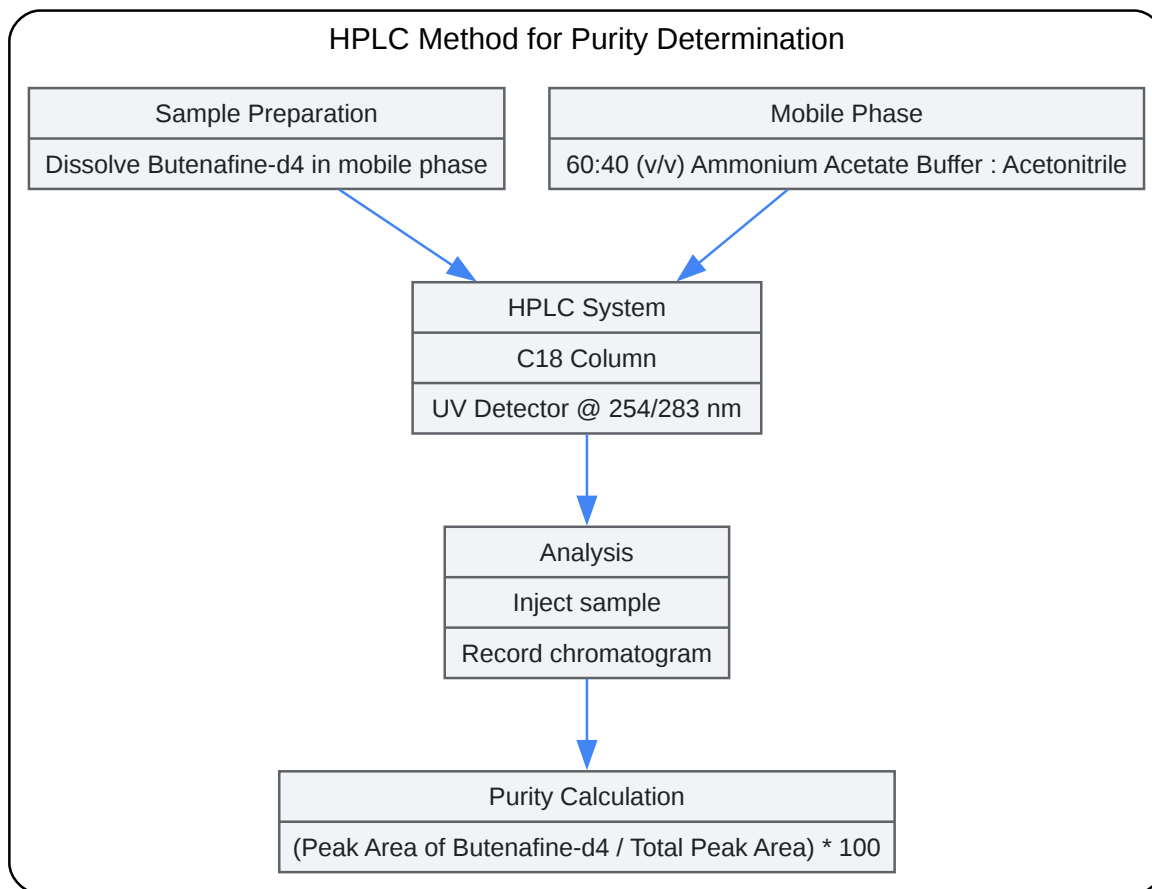
Visualizing the Quality Control Workflow

The following diagrams illustrate the logical flow of the quality control process for **Butenafine-d4**.



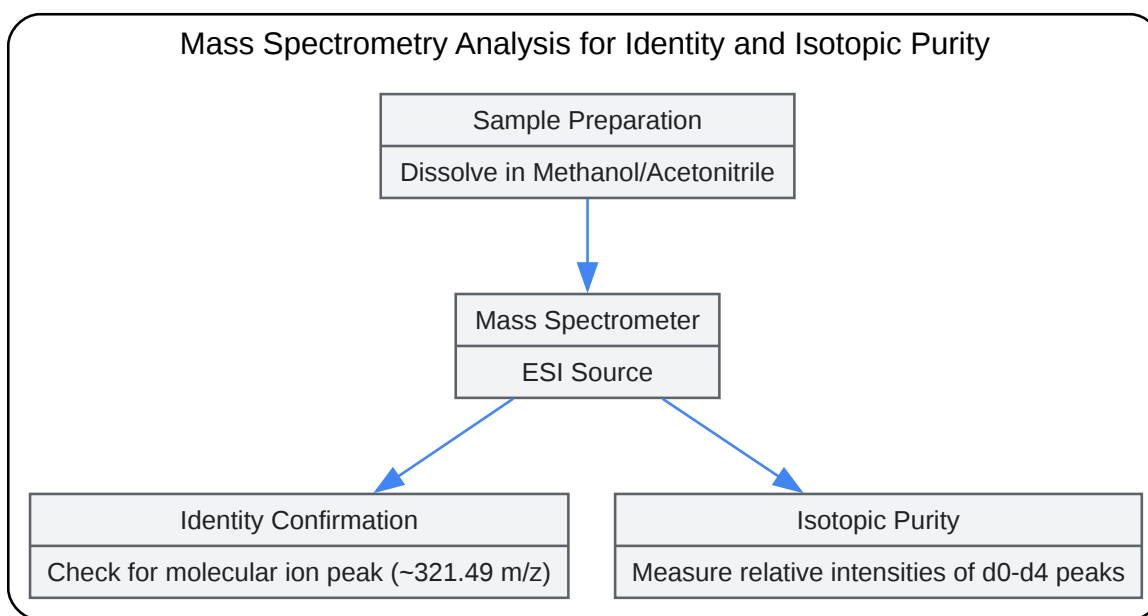
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Caption: A flowchart of the quality control testing process for a batch of **Butenafine-d4**.



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Caption: A workflow diagram detailing the HPLC method for purity analysis of **Butenafine-d4**.



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